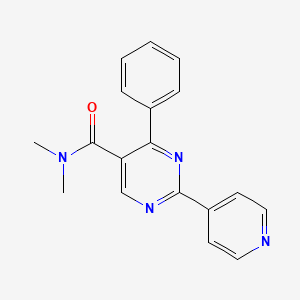
N,N-dimethyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide
Overview
Description
N,N-dimethyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor of the mixed lineage kinase (MLK) family of kinases. It was initially developed as a potential therapeutic for Parkinson's disease, but its mechanism of action and potential applications have since been studied in a variety of contexts.
Mechanism of Action
N,N-dimethyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide acts as a selective inhibitor of MLKs, which are involved in the activation of the c-Jun N-terminal kinase (JNK) pathway. By inhibiting MLKs, N,N-dimethyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide can prevent the activation of JNK and downstream signaling pathways that contribute to disease progression.
Biochemical and Physiological Effects
N,N-dimethyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, it can reduce oxidative stress and inflammation in neurons, which may be beneficial in neurodegenerative diseases. It can also inhibit the growth and proliferation of cancer cells and enhance the survival of neurons in stroke models.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and target intracellular signaling pathways. It is also relatively stable and can be synthesized in large quantities. However, its specificity for MLKs may limit its use in certain contexts where other signaling pathways are involved.
Future Directions
There are several potential future directions for research on N,N-dimethyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide. One area of focus is the development of more potent and selective MLK inhibitors that can be used in a variety of diseases. Another area of interest is the investigation of the role of MLKs in other signaling pathways and cellular processes. Additionally, studies on the pharmacokinetics and pharmacodynamics of N,N-dimethyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide will be important for understanding its potential clinical applications.
Scientific Research Applications
N,N-dimethyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide has been studied for its potential therapeutic applications in a variety of diseases and conditions, including Parkinson's disease, Alzheimer's disease, stroke, and cancer. Research has shown that N,N-dimethyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide can inhibit the activation of MLKs, which are involved in various cellular processes such as apoptosis, inflammation, and stress response.
properties
IUPAC Name |
N,N-dimethyl-4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-22(2)18(23)15-12-20-17(14-8-10-19-11-9-14)21-16(15)13-6-4-3-5-7-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMHBQDJUFCBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B3134297.png)
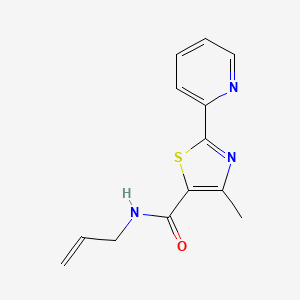
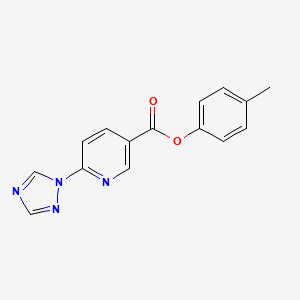
![4-{2-[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B3134342.png)
![2-Morpholino-2-phenyl-2-{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}acetonitrile](/img/structure/B3134350.png)
![4-phenyl-2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B3134356.png)
![4-[(E)-2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B3134359.png)
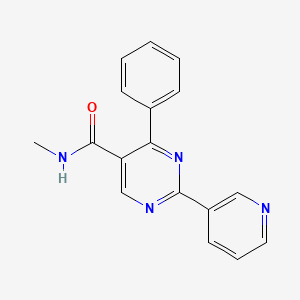
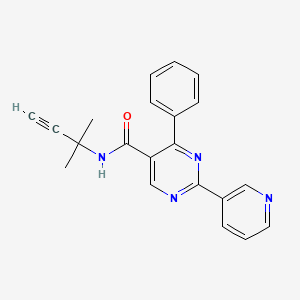

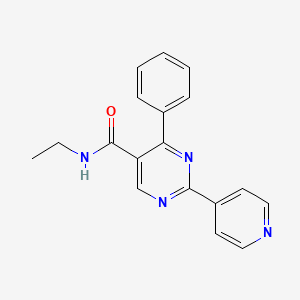
![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime](/img/structure/B3134387.png)
![2-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}imidazo[1,2-a]pyridine](/img/structure/B3134395.png)
